molecular formula C18H16ClFN2O2 B4012970 N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4012970
M. Wt: 346.8 g/mol
InChI Key: OQUYVSPZHUNJPR-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals known for their diverse biological activities and potential applications in drug development and other areas of chemical research. The specific functionalities present in the molecule, such as the pyrrolidine ring and the various substituents, suggest it could have interesting chemical and physical properties worthy of detailed study.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic chemical building blocks to the final complex molecule. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors in the context of medicinal chemistry, highlighting the importance of careful synthesis design (Schroeder et al., 2009).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-11-6-7-13(9-14(11)19)21-18(24)12-8-17(23)22(10-12)16-5-3-2-4-15(16)20/h2-7,9,12H,8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUYVSPZHUNJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
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N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

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